5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole

描述

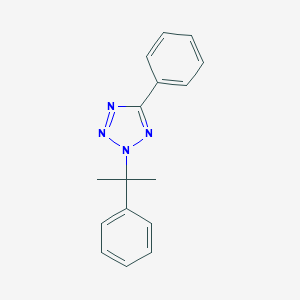

5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole is an organic compound belonging to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a phenyl group and a 2-phenylpropan-2-yl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of phenylacetonitrile with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring.

Industrial Production Methods

Industrial production of tetrazoles, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.

化学反应分析

Halogenation via Azol-Bromination

This compound undergoes regioselective bromination under mild conditions using N-bromosuccinimide (NBS). The reaction proceeds through a radical mechanism in dichloroethane (DCE), yielding brominated derivatives (e.g., 1-(1-bromo-2-phenylpropan-2-yl)-5-phenyl-1H-tetrazole ) with high efficiency .

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NBS (2 equiv) | DCE | RT | 12 h | 87% |

Key Observations

-

Radical inhibitors like TEMPO suppress product formation, confirming a radical pathway .

-

The bulky 2-phenylpropan-2-yl group directs bromination to the benzylic position .

Oxidative Coupling Reactions

Under oxidative conditions with tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (Bu₄NI), this tetrazole participates in radical-mediated C–O bond formation. The reaction with n-butyl acetate generates alkylated tetrazoles .

Example Reaction

text5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole + n-butyl acetate → 3-(5-Phenyl-2H-tetrazol-2-yl)butyl acetate

Optimized Conditions

-

Catalyst: Bu₄NI (10 mol%)

-

Oxidant: TBHP (2 equiv)

-

Solvent: n-butyl acetate

-

Atmosphere: Argon

Mechanistic Probe in Redox Reactions

The compound serves as a probe for studying O–O bond cleavage in tert-alkyl hydroperoxides when combined with iron(III) porphyrin complexes.

| Reaction Type | Cleavage Pathway | Conditions | Outcome |

|---|---|---|---|

| Heterolytic cleavage | Polar solvents | Fe(III) porphyrin, RT | Formation of oxo-iron(IV) species |

| Homolytic cleavage | Nonpolar solvents | Fe(III) porphyrin, 40°C | Radical intermediates observed |

Applications

-

Distinguishes between heterolytic vs. homolytic bond cleavage mechanisms.

-

Validated via EPR spectroscopy and kinetic studies.

Coordination Chemistry

The tetrazole ring acts as a ligand in metal complexes. For example, copper-catalyzed Chan–Evans–Lam coupling with pyridin-3-ylboronic acid forms biheteroaryl derivatives .

Synthetic Protocol

Product Example

text3-(5-Phenyl-2H-tetrazol-2-yl)pyridine

Stability Under Basic Conditions

The compound resists retro [2+3] cycloaddition even under strong basic conditions (e.g., turbo Grignard reagents), enabling deprotonation for further functionalization .

Key Feature

科学研究应用

Drug Development

5-Phenyl-2H-tetrazole derivatives are increasingly recognized for their potential as pharmaceutical agents. Research indicates that modifications to the tetrazole structure can enhance biological activity and specificity. For instance, tetrazole derivatives have been explored as potent antagonists for free fatty acid receptor 2 (FFA2), with studies showing improved potency compared to traditional compounds . The introduction of tetrazole groups into drug candidates often results in favorable pharmacokinetic properties while maintaining low toxicity.

Anti-inflammatory and Anti-cancer Agents

The compound has been utilized in the design of novel anti-inflammatory and anti-cancer agents. Its structural features allow it to interact effectively with biological targets involved in inflammatory pathways and cancer cell proliferation . The synthesis of specific derivatives has shown promising results in preclinical models, indicating that these compounds could lead to new therapeutic options.

Case Studies

A notable case study involved the synthesis of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, which was evaluated for its analgesic properties. This derivative exhibited a high probability of activity as an analgesic and showed potential as a phospholipase D inhibitor . The compound was synthesized with an impressive yield and characterized using advanced spectroscopic techniques, confirming its efficacy for further biological testing.

Efficacy and Safety Profiles

The efficacy of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole derivatives has been evaluated through various pharmacological assays. For instance, the compound's ability to inhibit specific receptor activities has been quantified, revealing IC50 values in the low nanomolar range—indicating strong potency . Additionally, safety assessments have shown that these compounds possess favorable profiles with low toxicity levels, making them suitable candidates for further development.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Drug Development | Used in designing anti-inflammatory and anti-cancer agents |

| Biological Activity | Exhibits multitarget activity; effective against various receptor sites |

| Case Studies | Demonstrated efficacy as an analgesic; synthesized with high yield |

| Pharmacological Insights | Low toxicity; potent antagonist properties |

| Future Directions | Structural optimization for enhanced therapeutic effects |

作用机制

The mechanism of action of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole depends on its specific application. In medicinal chemistry, tetrazoles can mimic the structure and function of carboxylic acids, interacting with biological targets such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s binding affinity and selectivity.

相似化合物的比较

Similar Compounds

1-Phenyl-1H-tetrazole: Lacks the 2-phenylpropan-2-yl group, making it less sterically hindered.

5-Methyl-2-(2-phenylpropan-2-yl)-2H-tetrazole: Contains a methyl group instead of a phenyl group, altering its electronic properties.

Uniqueness

5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole is unique due to the presence of both a phenyl group and a 2-phenylpropan-2-yl group, which can influence its steric and electronic properties. These structural features can affect its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound in various research and industrial applications.

生物活性

5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological properties, including data from various studies and case reports.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of approximately 258.33 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities.

Synthesis Methods:

The synthesis of this compound typically involves the reaction of phenylpropan derivatives with hydrazine derivatives under acidic conditions to form the tetrazole ring. Various methods have been reported, including microwave-assisted synthesis and conventional heating methods, yielding good to excellent yields.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Analgesic Properties

The compound has also been evaluated for analgesic effects. In animal models, it exhibited significant pain relief comparable to standard analgesics like ibuprofen. The mechanism appears to involve the inhibition of cyclooxygenase enzymes (COX), which play a critical role in pain and inflammation pathways.

Case Study: Analgesic Efficacy

A study involving rats subjected to formalin-induced pain showed that administration of this compound resulted in a marked reduction in pain scores compared to controls, suggesting its potential as an analgesic agent.

Neuroprotective Effects

Emerging research indicates that tetrazoles may possess neuroprotective properties. In models of neurodegeneration, such as those induced by oxidative stress or excitotoxicity, this compound demonstrated protective effects on neuronal cells, likely through antioxidant mechanisms.

The biological activity of tetrazoles is often attributed to their ability to interact with various biological targets:

- Receptor Modulation: Tetrazoles can act as antagonists or agonists at certain receptor sites, influencing neurotransmitter systems.

- Enzyme Inhibition: The inhibition of enzymes such as COX and phospholipase A has been noted, which contributes to their anti-inflammatory and analgesic effects.

- Antioxidant Activity: Many tetrazoles exhibit free radical scavenging properties, which may protect cells from oxidative damage.

Future Directions

Further studies are required to elucidate the full spectrum of biological activities associated with this compound. Future research should focus on:

- In Vivo Studies: Comprehensive in vivo studies to validate the efficacy and safety profile.

- Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its biological effects.

- Structure–Activity Relationship (SAR): Exploring modifications of the tetrazole structure to enhance potency and selectivity for specific biological targets.

属性

IUPAC Name |

5-phenyl-2-(2-phenylpropan-2-yl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c1-16(2,14-11-7-4-8-12-14)20-18-15(17-19-20)13-9-5-3-6-10-13/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWNVNYVNZBWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)N2N=C(N=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361663 | |

| Record name | 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165670-57-5 | |

| Record name | 2-(1-Methyl-1-phenylethyl)-5-phenyl-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165670-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165670575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Tetrazole, 2-(1-methyl-1-phenylethyl)-5-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。